1-Pentenyl-4-(aminosulfonyl)benzoate
Description
1-Pentenyl-4-(aminosulfonyl)benzoate is a synthetic benzoate derivative featuring a pentenyl chain at the C1 position and an aminosulfonyl (-SO₂NH₂) group at the para position of the benzene ring. This structural configuration confers unique physicochemical and biological properties. Additionally, it is associated with carbonic anhydrase II modulation, suggesting broader pharmacological relevance . Its synthesis typically involves esterification and sulfonamide functionalization, though specific synthetic routes are less documented in public literature compared to simpler benzoate esters.
Properties
Molecular Formula |
C12H15NO4S |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
pent-4-enyl 4-sulfamoylbenzoate |
InChI |
InChI=1S/C12H15NO4S/c1-2-3-4-9-17-12(14)10-5-7-11(8-6-10)18(13,15)16/h2,5-8H,1,3-4,9H2,(H2,13,15,16) |
InChI Key |
IEMQKTRDDVFPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoate Esters
Alkyl and Alkenyl Benzoates
Benzoate esters with alkyl or alkenyl chains (e.g., methyl, benzyl, hexyl) are widely studied for their natural occurrence and applications in fragrances or agrochemicals. Key comparisons include:
Notes:
- The aminosulfonyl group in this compound distinguishes it from traditional alkyl benzoates, enabling stronger hydrogen bonding and enzyme interaction.
- Unlike fragrance-focused benzoates, its applications are primarily therapeutic.
Amino-Functionalized Benzoates
Compounds like (S)-Methyl 4-(1-aminoethyl)benzoate (CAS 222714-37-6) share structural motifs but lack sulfonamide groups. The aminoethyl substituent in this analog improves solubility in polar solvents but reduces sulfatase inhibition efficacy compared to the aminosulfonyl group .
Functional Comparison with Sulfatase Inhibitors
This compound belongs to a class of sulfatase inhibitors critical in hormone-dependent cancer therapy. Key competitors include:
Notes:
- The benzoate backbone in this compound avoids the estrogenic risks of steroidal inhibitors like EMATE.
- Its sulfonamide group provides stronger electrophilic character, enabling covalent binding to sulfatase enzymes .
Comparison with Carbonic Anhydrase II Inhibitors
links this compound to carbonic anhydrase II (CA II), a target in glaucoma and epilepsy. Contrasts with other CA inhibitors:
Notes:
- The pentenyl chain may reduce off-target effects compared to smaller inhibitors like acetazolamide.
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